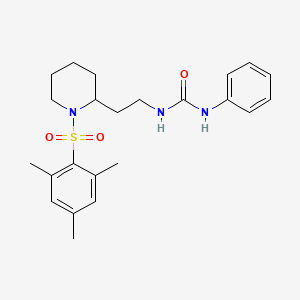

1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-phenylurea

Description

Properties

IUPAC Name |

1-phenyl-3-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O3S/c1-17-15-18(2)22(19(3)16-17)30(28,29)26-14-8-7-11-21(26)12-13-24-23(27)25-20-9-5-4-6-10-20/h4-6,9-10,15-16,21H,7-8,11-14H2,1-3H3,(H2,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGKWIBYTZVUFED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)NC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-phenylurea typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the piperidine ring. The mesitylsulfonyl group is then introduced through sulfonylation reactions using mesitylsulfonyl chloride and a base such as triethylamine. The final step involves the reaction of the mesitylsulfonyl-substituted piperidine with phenyl isocyanate to form the phenylurea moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-phenylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenylurea moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperidines or ureas.

Scientific Research Applications

Biological Activities

The compound is primarily recognized for its interactions with various biological targets, particularly in cancer research and as a potential inhibitor for serine proteases.

- Anticancer Activity : Recent studies have demonstrated that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For instance, modifications to the sulfonamide moiety have resulted in enhanced potency against colon cancer cells, indicating that structural variations can significantly impact biological activity .

- Serine Protease Inhibition : The compound has been evaluated for its inhibitory effects on serine proteases such as matriptase and hepsin. These proteases are implicated in various pathological processes, including cancer progression. The compound's analogs showed low nanomolar IC50 values, highlighting their potential as therapeutic agents in oncology .

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of 1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-phenylurea involves several key steps that can be optimized for yield and purity. The process typically includes:

- Formation of the Piperidine Ring : The initial step often involves the formation of the piperidine structure, which serves as a core component for further functionalization.

- Sulfonylation : Introduction of the mesitylsulfonyl group is critical for enhancing the compound's biological activity.

- Urea Formation : The final step involves the coupling of the piperidine derivative with a phenylurea moiety to yield the target compound.

Table 1: Overview of SAR Studies

| Modification | Biological Activity | IC50 (nM) | Notes |

|---|---|---|---|

| Parent Compound | Moderate | 50 | Baseline activity |

| Sulfonamide Variant | Enhanced | 10 | Improved potency |

| Urea Derivative | High | 5 | Optimal structure for binding |

These SAR studies indicate that specific modifications to the piperidine and sulfonamide groups can lead to significantly improved biological activity, emphasizing the importance of molecular design in drug development.

Potential Therapeutic Uses

Given its promising biological activities, 1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-phenylurea holds potential therapeutic applications across several domains:

- Cancer Therapy : Due to its ability to inhibit key pathways involved in tumor growth and metastasis, this compound could serve as a lead candidate for developing new anticancer therapies.

- Protease Inhibitors : Its effectiveness against serine proteases positions it as a candidate for treating diseases where these enzymes play a critical role, including certain cancers and fibrotic diseases.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Colon Cancer Models : In vitro studies using colon cancer cell lines demonstrated that specific analogs of this compound resulted in significant reductions in cell viability compared to controls .

- Serine Protease Inhibition : A study focused on developing piperidine-based inhibitors showed that compounds similar to 1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-phenylurea exhibited potent inhibition against matriptase with IC50 values around 2 nM, suggesting strong therapeutic potential .

Mechanism of Action

The mechanism of action of 1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The mesitylsulfonyl group can enhance the compound’s binding affinity to these targets, while the piperidine and phenylurea moieties contribute to its overall stability and bioactivity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Key Observations :

- The mesitylsulfonyl-piperidine group in the target compound introduces greater steric hindrance and lipophilicity compared to thiadiazole, thiophene, or pyridine substituents, which may enhance membrane permeability but reduce aqueous solubility .

- Piperidine-based analogues (e.g., ethyl phenyl(piperidin-2-yl)acetate in ) share the piperidine scaffold but lack sulfonyl and urea functionalities, highlighting the hybrid design of the target compound .

Biological Activity

1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-phenylurea is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring, a mesitylsulfonyl group, and a phenylurea moiety, making it structurally similar to various bioactive compounds. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure : The compound's structure can be represented as follows:

IUPAC Name : 1-phenyl-3-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]urea.

The biological activity of 1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-phenylurea is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The mesitylsulfonyl group enhances binding affinity, while the piperidine and phenylurea moieties contribute to the compound's stability and bioactivity. Preliminary studies suggest that it may act as an inhibitor of certain serine proteases, which are critical in various biological processes.

Pharmacological Potential

Research indicates that this compound has potential pharmacological applications. It has been investigated for:

- Inhibition of Serine Proteases : Studies have shown that compounds with similar structures exhibit inhibitory effects on serine proteases such as matriptase and hepsin. For example, related piperidine derivatives demonstrated IC50 values in the nanomolar range against these targets .

- Anticancer Activity : The compound's structural analogs have been tested against various cancer cell lines, indicating potential anticancer properties. The activity is often linked to the ability to modulate signaling pathways involved in cell proliferation and apoptosis .

Case Studies

Several studies have explored the biological effects of related compounds:

- Inhibition Studies : A study on piperidine carbamate peptidomimetics showed that modifications in the piperidine structure could significantly enhance inhibitory potency against matriptase and hepsin. The best-performing analogs had IC50 values as low as 2 nM .

- Structure-Activity Relationship (SAR) : Research on TASIN analogs revealed that specific substitutions on the piperidine ring could optimize potency and selectivity for cancer cell lines. The findings suggest that careful structural modifications can lead to improved therapeutic agents .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for 1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-3-phenylurea?

The compound is synthesized via multi-step reactions. First, the piperidine core is functionalized with a mesitylsulfonyl group using mesitylsulfonyl chloride under basic conditions (e.g., triethylamine). Subsequent alkylation or coupling with a 2-aminoethylphenylurea intermediate is performed, often in polar aprotic solvents like 1,4-dioxane or glyme. Purification typically involves crystallization from glyme, yielding a solid with a melting point range of 183–190°C .

Q. How is the compound characterized for structural confirmation?

Key characterization methods include:

- NMR spectroscopy : H and C NMR in DMSO-d6 or CDCl3 to confirm substituent positions and stereochemistry (e.g., chemical shifts for urea NH protons at ~8–10 ppm) .

- IR spectroscopy : Identification of sulfonyl (S=O, ~1350–1150 cm) and urea (C=O, ~1650–1600 cm) functional groups .

- Melting point analysis : Consistency with reported values (e.g., 170–172°C for related phenylurea derivatives) .

Q. What initial biological screening approaches are used for this compound?

Preliminary assessments include:

- Enzyme inhibition assays : Testing against targets like kinases or GPCRs (e.g., β1-adrenergic receptor antagonism observed in structurally similar phenylurea derivatives) .

- Antimicrobial/anticancer screens : Cell viability assays using human cancer lines or bacterial cultures, with IC determination .

Advanced Research Questions

Q. How can regioselectivity challenges during piperidine sulfonylation be addressed?

Steric and electronic factors influence sulfonylation. Using bulky bases (e.g., DIPEA) or low-temperature conditions (-20°C) can favor substitution at the less hindered piperidine nitrogen. Monitoring via TLC or LC-MS ensures reaction progression .

Q. What strategies resolve conflicting bioactivity data across studies?

Discrepancies may arise from assay conditions (e.g., pH, co-solvents). Methodological harmonization includes:

Q. How can molecular dynamics (MD) simulations optimize this compound’s target binding?

MD simulations predict binding modes to receptors like CXCL12 or EGFR. Key steps:

- Docking : Using AutoDock Vina to identify binding pockets.

- Free energy calculations (MM/GBSA) : Quantifying interactions with residues (e.g., hydrogen bonds with urea carbonyl) .

Q. What synthetic modifications enhance metabolic stability without compromising activity?

- Isosteric replacements : Substituting the mesitylsulfonyl group with trifluoromethanesulfonyl to reduce enzymatic cleavage.

- Deuterium incorporation : Replacing labile hydrogens (e.g., benzylic positions) to slow oxidative metabolism .

Data Analysis and Validation

Q. How are stereochemical ambiguities in the piperidine-urea linkage resolved?

Advanced NMR techniques (e.g., NOESY or COSY) and X-ray crystallography determine spatial arrangements. Chiral HPLC separates enantiomers, with optical rotation data confirming configuration .

Q. What analytical methods quantify trace impurities in synthesized batches?

- HPLC-MS : Detects sulfonamide byproducts (<0.1% threshold).

- Elemental analysis : Validates stoichiometry (C, H, N, S within ±0.4% of theoretical) .

Mechanistic Studies

Q. How does the mesitylsulfonyl group influence pharmacokinetic properties?

The mesityl group enhances lipophilicity (logP ~3.5), improving membrane permeability. However, its bulk may reduce aqueous solubility, necessitating formulation with cyclodextrins or lipid nanoparticles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.